molecular formula C10H19ClN2O B12271622 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride

Cat. No.: B12271622
M. Wt: 218.72 g/mol
InChI Key: DBHIBGLVJLBVBY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride is a chemical compound with a unique structure that combines a pyrrolidinone ring with an aminomethyl group and a cyclopentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the pyrrolidinone ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyrrolidin-2-one: Lacks the cyclopentyl substituent, leading to different chemical properties and reactivity.

    1-Cyclopentylpyrrolidin-2-one:

Uniqueness

4-(Aminomethyl)-1-cyclopentylpyrrolidin-2-one hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c11-6-8-5-10(13)12(7-8)9-3-1-2-4-9;/h8-9H,1-7,11H2;1H

InChI Key

DBHIBGLVJLBVBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)CN.Cl

Origin of Product

United States

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